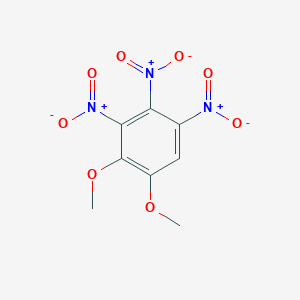
2'-C-methyladenosine
Vue d'ensemble
Description
2’-C-Methyladenosine is an inhibitor of hepatitis C virus (HCV) replication. It is not cytotoxic at concentrations up to 100 µM . It is converted intracellularly to adenosine triphosphate, which inhibits the RNA-dependent RNA polymerase nonstructural protein 5B (NS5B) .
Synthesis Analysis
The synthesis of 2’-C-methyladenosine has been studied in the context of viral infections. For instance, it has been found to be a potent inhibitor of in vitro Zika Virus replication . More research is needed to fully understand the synthesis process.Molecular Structure Analysis
The molecular formula of 2’-C-methyladenosine is C11H15N5O4 . Its molecular weight is 281.27 g/mol . More detailed structural analysis can be found in various chemical databases .Chemical Reactions Analysis
2’-C-Methyladenosine is converted intracellularly to adenosine triphosphate . This conversion is part of its mechanism of action in inhibiting HCV replication .Physical And Chemical Properties Analysis
The physical and chemical properties of 2’-C-methyladenosine include a molecular weight of 281.27 g/mol . It is soluble in DMSO . More detailed properties can be found in various chemical databases .Applications De Recherche Scientifique
Epigenetic Regulation in Cancer
2’-C-methyladenosine: plays a significant role in the epigenetic regulation of gene expression. It is involved in the modification of RNA, which can affect cancer progression by influencing the stability and translation of mRNAs . This modification is dynamic and can be reversed, which opens up possibilities for targeted cancer therapies.
RNA Modification and Stability
The presence of 2’-C-methyladenosine in RNA structures contributes to the stability and function of RNA molecules. It is part of the complex network of RNA modifications that regulate various biological processes, including mRNA stability and translation . Understanding these mechanisms is crucial for developing treatments for diseases where RNA stability is compromised.
Neurodevelopment and Aging
Research has shown that 2’-C-methyladenosine dynamics are crucial in neurodevelopment and aging. The modification affects many aspects of RNA metabolism and is prevalent in the brain, suggesting its importance in neural function and the aging process .
Gastrointestinal Tract Cancers
In gastrointestinal tract cancers, 2’-C-methyladenosine levels are substantially altered, which may influence tumor cell proliferation, invasion, metastasis, and drug resistance . This makes it a potential biomarker for early diagnosis and a target for therapeutic intervention.
Therapeutic Targets in RNA Modification
2’-C-methyladenosine: is part of the broader field of RNA modification, which has therapeutic implications. It is being studied for its potential functions in human diseases, including cancer, neurological disorders, cardiovascular diseases, metabolic diseases, genetic and developmental diseases, as well as immune disorders .
Epitranscriptomics and Disease Diagnosis
The study of 2’-C-methyladenosine falls under the umbrella of epitranscriptomics, which is the study of chemical modifications on RNA. This field is rapidly growing and has significant implications for the diagnosis, treatment, and prognosis of human diseases .
Mécanisme D'action
Target of Action
2’-C-Methyladenosine primarily targets the Hepatitis C Virus (HCV) and Leishmania RNA Virus 1 (LRV1) in Leishmania guyanensis (Lgy) and Leishmania braziliensis . The compound’s primary target within these viruses is the RNA-dependent RNA polymerase nonstructural protein 5B (NS5B) .
Mode of Action
2’-C-Methyladenosine interacts with its targets by inhibiting the replication of HCV and LRV1 . It achieves this by impeding the NS5B-catalyzed reactions, thereby inhibiting RNA synthesis . The compound is converted intracellularly to adenosine triphosphate, which further inhibits the NS5B .
Biochemical Pathways
The biochemical pathways affected by 2’-C-Methyladenosine primarily involve the replication processes of HCV and LRV1 . By inhibiting NS5B, the compound disrupts the RNA synthesis process, thereby impeding the replication of these viruses . The compound’s effects on these pathways result in the inhibition of viral replication and the potential eradication of the virus .
Result of Action
The primary result of 2’-C-Methyladenosine’s action is the inhibition of HCV and LRV1 replication . This results in the potential for the eradication of these viruses from the host cells . Additionally, the compound has been shown to delay virus-induced disease progression in a robust mouse infection model .
Orientations Futures
The role of 2’-C-methyladenosine and similar RNA modifications in various biological functions and diseases, including cancer, is a burgeoning area of research . Future studies will likely focus on further elucidating the mechanisms of action of these modifications and their potential therapeutic applications .
Propriétés
IUPAC Name |
(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-11(19)7(18)5(2-17)20-10(11)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-19H,2H2,1H3,(H2,12,13,14)/t5-,7-,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASOFFRBGIVJET-YRKGHMEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333334 | |
| Record name | 2'-C-methyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-C-methyladenosine | |
CAS RN |
15397-12-3 | |
| Record name | 2'-C-methyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-Dichlorobenzo[d]isoxazole](/img/structure/B103352.png)












